molecular formula C15H20ClNO B3056859 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 7479-34-7

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride

Cat. No.: B3056859
CAS No.: 7479-34-7
M. Wt: 265.78 g/mol
InChI Key: MYFDXENBGZEVCC-UHFFFAOYSA-N
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Description

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride (CAS 6642-17-7) is a naphthol derivative featuring a butylamino-methyl substituent. Its molecular formula is C₂₆H₂₇NO₂·HCl, with a molecular weight of 385.5 g/mol . Key physicochemical properties include a topological polar surface area (PSA) of 41.5 Ų, a calculated LogP (hydrophobicity) of 4.91, and a boiling point of 514.6°C at 760 mmHg .

Properties

IUPAC Name

1-(butylaminomethyl)naphthalen-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO.ClH/c1-2-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,16-17H,2-3,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDXENBGZEVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC2=CC=CC=C21)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639523
Record name 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7479-34-7
Record name NSC401632
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The butylamino group can undergo substitution reactions with various electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a one-pot reaction involving 2-naphthol, butan-1-amine, and benzaldehyde. This method has been shown to produce the compound efficiently under solvent-free conditions, resulting in a stable molecular conformation supported by intramolecular hydrogen bonding . The structural formula is represented as C21H23NOC_{21}H_{23}NO with a molecular weight of approximately 323.42 g/mol.

Antioxidant Properties

Recent studies have demonstrated that derivatives of naphthalen-2-ol exhibit significant antioxidant activity. The antioxidant properties were assessed using the ABTS assay, indicating that these compounds can scavenge free radicals effectively . This suggests potential applications in pharmaceuticals aimed at oxidative stress-related diseases.

Cardiovascular Applications

As a derivative of β-blockers, 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride may possess antihypertensive and antiarrhythmic properties. Compounds with similar naphthalene structures have been documented for their effectiveness in treating chronic heart failure and other cardiovascular conditions due to their ability to block β-adrenergic receptors .

Anticancer Potential

Emerging research indicates that naphthalene derivatives may also exhibit anticancer activity. The structural modifications associated with this compound could enhance its efficacy against various cancer cell lines, although specific studies on this compound are still limited .

Applications in Asymmetric Synthesis

The compound can serve as a chiral ligand in asymmetric synthesis, facilitating the production of optically active compounds. The Betti reaction, which involves the condensation of naphthols with amines and aldehydes, has been utilized to synthesize various chiral ligands that are crucial in catalyzing enantioselective reactions .

Case Studies and Research Findings

StudyFindings
Baker et al. (2011)Investigated the antioxidant activity of naphthalene derivatives, establishing their potential as therapeutic agents against oxidative stress .
Fumagalli et al. (2020)Reported on the anticancer activities of similar β-blocker compounds, suggesting a pathway for further exploration of naphthalene derivatives .
Zhao & Li (2004)Described the synthesis of Betti bases and their applications in asymmetric synthesis, highlighting the versatility of aminonaphthol compounds .

Mechanism of Action

The mechanism of action of 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-(Methylaminomethyl)naphthalen-2-ol Hydrochloride

  • Molecular Formula: C₁₂H₁₄ClNO
  • Molecular Weight : 223.7 g/mol
  • Key Features: Substitution with a methyl group instead of butyl reduces steric hindrance and lipophilicity (lower LogP). This smaller alkyl chain may enhance solubility in polar solvents compared to the bulkier butyl analog. The compound is noted for its use in medicinal chemistry intermediates .

N-(Butan-2-yl)naphthalen-1-amine Hydrochloride

  • Molecular Formula : C₁₄H₁₈ClN
  • Molecular Weight : 235.75 g/mol
  • Key Features : Structural isomerism (naphthalen-1-amine vs. naphthalen-2-ol) and a branched butyl group alter hydrogen-bonding capacity and receptor interactions. This compound is reported with >98% purity for pharmaceutical applications .

Aryl-Substituted Derivatives

1-[Amino(phenyl)methyl]naphthalen-2-ol Hydrochloride (CAS 219897-32-2)

  • Molecular Formula: C₁₇H₁₅ClNO
  • Molecular Weight : 283.76 g/mol
  • Such derivatives are precursors in naphtho[1,2-e][1,3]oxazine synthesis, showing 43–78% yields in one-pot reactions . These compounds exhibit in vitro anticancer activity against breast (MCF-7), colon (HCT116), and B-CLL (Waco3-CD5) cancer cell lines .

1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol

  • Molecular Formula : C₂₂H₁₈N₂O
  • Molecular Weight : 326.4 g/mol
  • Key Features : Incorporation of pyridine introduces a hydrogen-bond acceptor (N-atom), enabling dimerization via O–H⋯N interactions. The dihedral angle between the naphthalene and pyridine rings is 72.61° , influencing conformational stability and crystallinity .

Halogenated Derivatives

1-[Amino(4-fluorophenyl)methyl]naphthalen-2-ol Hydrochloride

  • Molecular Formula: C₁₇H₁₄ClFNO
  • Molecular Weight : 301.75 g/mol
  • Key Features : Fluorine substitution enhances metabolic stability and bioavailability due to its electronegativity and resistance to oxidation. This derivative is marketed as a high-purity fluorinated building block for drug discovery .

1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol

  • Molecular Formula: C₁₇H₁₂BrClNO
  • Molecular Weight : 378.64 g/mol
  • Synthesized via Mannich-type reactions, these derivatives are studied for their crystal packing and supramolecular interactions .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula MW (g/mol) LogP PSA (Ų) Key Substituents Biological Activity
1-[(Butylamino)methyl]naphthalen-2-ol HCl C₂₆H₂₇ClNO₂ 385.5 4.91 41.5 Butylamino-methyl Not explicitly reported
1-Amino-2-naphthol HCl C₁₀H₁₀ClNO 195.65 1.72 52.0 Amino, hydroxyl Intermediate in dye synthesis
1-[Amino(4-F-phenyl)methyl]naphthalen-2-ol HCl C₁₇H₁₄ClFNO 301.75 5.2* 41.5 4-Fluorophenyl High metabolic stability
1-(Methylaminomethyl)naphthalen-2-ol HCl C₁₂H₁₄ClNO 223.7 3.8* 41.5 Methylamino-methyl Pharmaceutical intermediate

*Estimated values based on structural analogs.

Biological Activity

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the condensation of 2-naphthol with butan-1-amine and an aldehyde under specific conditions. A notable method includes a solvent-free three-component reaction that yields high purity of the desired compound, suitable for biological testing .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It may act as an enzyme inhibitor, affecting metabolic pathways.
  • Receptors : The compound could modulate receptor functions, influencing physiological responses.

Antioxidant Properties

Recent studies have indicated that derivatives of naphthalen-2-ol, including this compound, exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress and preventing cellular damage .

Antimicrobial Activity

Research has shown that naphthalene derivatives possess antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens, making it a candidate for further exploration in antimicrobial therapies .

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may have neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter levels or protect neuronal cells from apoptosis .

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluated the antioxidative properties of naphthalene derivatives, demonstrating that these compounds can scavenge free radicals effectively. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications .
  • Neuroprotection Research : Experimental models assessing neuroprotective effects found that this compound could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of intracellular signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Biological Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress markers
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduces neuronal cell death; modulates survival pathways

Q & A

Q. What are the optimal synthetic routes for 1-[(butylamino)methyl]naphthalen-2-ol hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves three steps: (1) Formation of a naphthalen-2-ol intermediate via nucleophilic substitution (e.g., reacting naphthol with a halogenated alkylamine derivative under basic conditions). (2) Amination using butylamine, often catalyzed by transition metals or acid/base conditions. (3) Hydrochloride salt formation via treatment with HCl . Key parameters include temperature control (e.g., 60–80°C for amination), solvent polarity (DMF or ethanol for solubility), and stoichiometric ratios (1:1.2 molar ratio of naphthol to alkylating agent). Continuous flow reactors and automated systems can enhance reproducibility in industrial-scale research .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of techniques:
  • HPLC with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .
  • 1H/13C NMR to confirm the presence of the butylamino methyl group (δ ~2.5–3.0 ppm for –CH2–NH–) and naphthalene aromatic protons (δ ~6.8–8.5 ppm) .
  • Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]+ expected at m/z ~274.8) .
  • Elemental analysis to validate chloride content (~12–13% for HCl salt) .

Q. What strategies enhance the aqueous solubility of this compound for biological assays?

  • Methodological Answer : The hydrochloride salt inherently improves solubility due to ionic dissociation. Further strategies include:
  • Co-solvents (e.g., 10% DMSO in PBS) for in vitro studies.
  • Micellar encapsulation using surfactants like Tween-80.
  • pH adjustment (pH 6–7) to maintain protonation of the amine group .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactive sites of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute:
  • HOMO-LUMO gaps (indicative of redox activity) .
  • Electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., the naphthalene ring vs. the butylamino group).
  • Compare computed vibrational spectra (IR) with experimental data to validate geometry .

Q. What crystallographic techniques are critical for resolving the molecular configuration of this compound, and how are data contradictions addressed?

  • Methodological Answer :
  • Single-crystal X-ray diffraction using SHELX software for structure solution and refinement. Key steps:
  • Data collection at 100 K to minimize thermal motion.
  • Olex2 or WinGX for visualization and hydrogen-bonding analysis (e.g., O–H⋯N interactions stabilizing dimers) .
  • Address data contradictions (e.g., R-factor >5%) by re-examining disorder modeling, anisotropic displacement parameters, and hydrogen atom positioning .

Q. How can nonlinear optical (NLO) properties of this compound be characterized for materials science applications?

  • Methodological Answer :
  • Z-scan technique to measure nonlinear absorption (β) and refractive index (n2) using a pulsed laser (e.g., Nd:YAG, 532 nm).
  • Hyper-Rayleigh scattering for second-harmonic generation (SHG) activity.
  • Compare experimental results with DFT-predicted hyperpolarizability values .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, particularly in receptor-binding studies?

  • Methodological Answer :
  • Radioligand binding assays (e.g., using 3H-labeled antagonists) to assess affinity for aminergic receptors (e.g., β-adrenergic or serotonin receptors).
  • Cell-based cAMP assays to evaluate G-protein-coupled receptor (GPCR) modulation.
  • Toxicity screening via MTT assays in HEK293 or HepG2 cells, referencing inclusion criteria from toxicological profiles (e.g., hepatic/renal effects) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO or water).
  • Check for conformational flexibility (e.g., butyl chain rotation) via molecular dynamics simulations.
  • Validate exchange-correlation functionals; switch to M06-2X if B3LYP underperforms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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